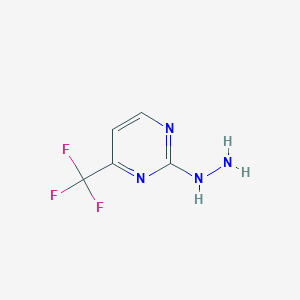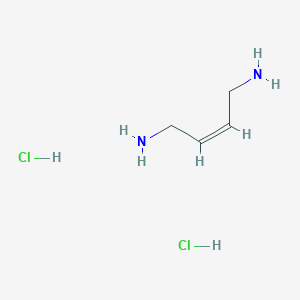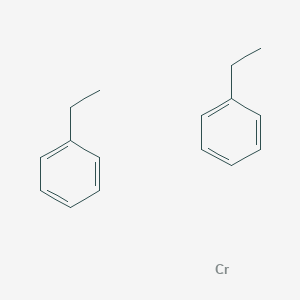
Chromium;ethylbenzene
Overview
Description
Chromium;ethylbenzene is a complex compound that involves chromium, a transition metal, and ethylbenzene, an organic compound. Chromium is a metallic element that is used in various chemical, industrial, and manufacturing applications . Ethylbenzene is a colorless, flammable liquid that occurs naturally in coal tar and petroleum .
Chemical Reactions Analysis
The dehydrogenation of ethylbenzene to styrene over CrOx/Al2O3 proceeds via a partially oxidative mechanism due to the formation of CO2 in situ during the reaction . Other side reactions, including coke formation, also play a key role in dictating catalytic performance .
Physical And Chemical Properties Analysis
Chromium is a transition element with the chemical symbol Cr and atomic number 24 that belongs to Group 6 of the periodic table . Ethylbenzene is a clear, colorless liquid with a gasoline-like odor .
Scientific Research Applications
Catalytic Oxidation of Ethylbenzene
Ethylbenzene is primarily oxidized to produce acetophenone , benzaldehyde , and benzoic acid . These compounds have widespread applications in the production of perfumery and pharmaceuticals. The oxidation process is enhanced using catalysts like iron and cobalt-based catalysts with tert-butyl hydrogen peroxide as an oxygen source .
Chromium in Metallurgy
Chromium is extensively used in metallurgy for its corrosion resistance and enhancing the hardness of steel. The addition of chromium to steel significantly improves its quality and durability, making it ideal for use in construction and manufacturing of heavy machinery .
Dyes and Pigments
Chromium compounds are vital in the production of various dyes and pigments. Due to its vibrant colors and stability, chromium is used to produce pigments for paints, inks, and plastics, contributing to the aesthetics and functionality of these materials .
Wood Preservatives
Chromium compounds serve as wood preservatives, providing protection against pests and decay. This application is crucial for extending the life of wooden structures and furniture, ensuring their longevity and reducing the need for frequent replacements .
Foundry Applications
In foundries, chromium is used as a part of the sand molding process. It improves the quality of castings by enhancing their finish and dimensional accuracy, which is essential for precision components in various industries .
Catalysis
Chromium acts as a catalyst in various chemical reactions, including the dehydrogenation of ethylbenzene to styrene. Styrene is a precursor to polystyrene, a widely used plastic, showcasing the importance of chromium in the chemical industry .
Tanning
The tanning industry utilizes chromium salts to convert animal hides into leather. This process is known as chrome tanning and is preferred for producing soft, malleable, and water-resistant leather products .
Interconnectors for Solid Oxide Fuel Cells (SOFC)
Chromium is used in the production of interconnectors for SOFCs. These interconnectors play a critical role in the performance and longevity of fuel cells, which are promising technologies for clean and efficient energy generation .
Safety And Hazards
Future Directions
properties
IUPAC Name |
chromium;ethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKSZMRNUBQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium;ethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



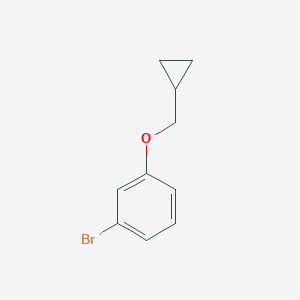
![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)
![[(1R,2S,3S,5S,8R,9R,10S,11S,13R,16S)-11,16-Diacetyloxy-2-benzoyloxy-5,8-dihydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-9-yl] benzoate](/img/structure/B175884.png)
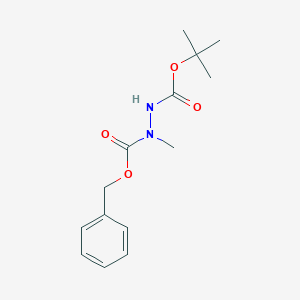
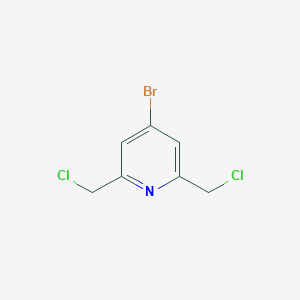
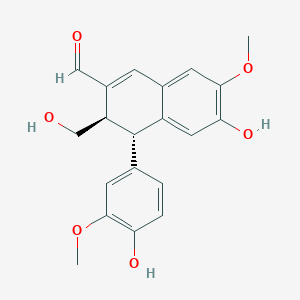
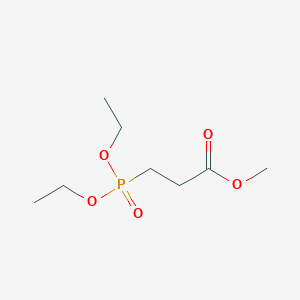
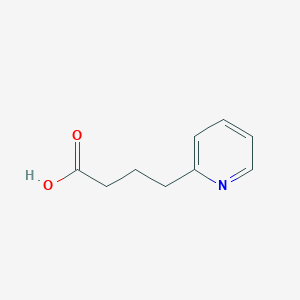
![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)
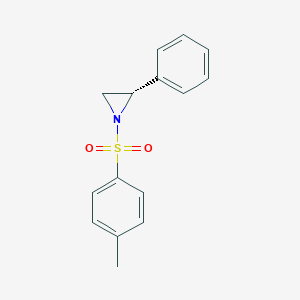
![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)
